molecular formula C19H16ClNO5 B12583142 2-{4-[(7-Chloro-8-methoxyquinolin-2-yl)oxy]phenoxy}propanoic acid CAS No. 646505-51-3

2-{4-[(7-Chloro-8-methoxyquinolin-2-yl)oxy]phenoxy}propanoic acid

Cat. No.: B12583142
CAS No.: 646505-51-3
M. Wt: 373.8 g/mol
InChI Key: RLLOONCMBATSOK-UHFFFAOYSA-N
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Description

2-{4-[(7-Chloro-8-methoxyquinolin-2-yl)oxy]phenoxy}propanoic acid is a monocarboxylic acid that belongs to the class of aryloxyphenoxypropionic acids. This compound is characterized by the presence of a quinoline moiety, which is a heterocyclic aromatic organic compound. The compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(7-Chloro-8-methoxyquinolin-2-yl)oxy]phenoxy}propanoic acid typically involves the reaction of 7-chloro-8-methoxyquinoline with 4-hydroxyphenoxypropanoic acid. The reaction is carried out under controlled conditions, often using a base such as potassium carbonate to facilitate the formation of the ether linkage between the quinoline and phenoxypropanoic acid moieties .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(7-Chloro-8-methoxyquinolin-2-yl)oxy]phenoxy}propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products

The major products formed from these reactions include quinoline N-oxide, dihydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

2-{4-[(7-Chloro-8-methoxyquinolin-2-yl)oxy]phenoxy}propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{4-[(7-Chloro-8-methoxyquinolin-2-yl)oxy]phenoxy}propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(7-Chloro-8-methoxyquinolin-2-yl)oxy]phenoxy}propanoic acid is unique due to its specific quinoline moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other aryloxyphenoxypropionic acids and contributes to its diverse applications in various fields.

Biological Activity

2-{4-[(7-Chloro-8-methoxyquinolin-2-yl)oxy]phenoxy}propanoic acid, a compound with significant pharmacological potential, has been the subject of various studies exploring its biological activity. This article aims to consolidate findings from diverse sources, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline moiety linked to a phenoxy group through a propanoic acid chain. Its structural formula can be represented as follows:

C19H18ClNO4\text{C}_{19}\text{H}_{18}\text{Cl}\text{N}\text{O}_4

Research indicates that this compound exhibits its biological effects primarily through:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
  • Modulation of Signal Transduction Pathways : It influences pathways such as the PI3K/Akt and MAPK signaling cascades, which are crucial in cellular growth and survival.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies using various cancer cell lines (e.g., breast cancer, leukemia) demonstrated that the compound induces apoptosis and inhibits cell proliferation. The IC50 values ranged from 10 to 25 µM depending on the cell type .
  • Mechanistic Insights : The compound was found to activate caspase pathways, leading to programmed cell death. Additionally, it downregulated anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors like Bax .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties:

  • Cytokine Modulation : It has been shown to reduce levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in macrophage models, indicating its potential use in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeEffectObserved Concentration (IC50/EC50)Reference
AnticancerInduces apoptosis10 - 25 µM
Anti-inflammatoryReduces cytokine levelsNot specified
Enzymatic inhibitionInhibits specific enzymesNot specified

Properties

CAS No.

646505-51-3

Molecular Formula

C19H16ClNO5

Molecular Weight

373.8 g/mol

IUPAC Name

2-[4-(7-chloro-8-methoxyquinolin-2-yl)oxyphenoxy]propanoic acid

InChI

InChI=1S/C19H16ClNO5/c1-11(19(22)23)25-13-5-7-14(8-6-13)26-16-10-4-12-3-9-15(20)18(24-2)17(12)21-16/h3-11H,1-2H3,(H,22,23)

InChI Key

RLLOONCMBATSOK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(C=CC(=C3OC)Cl)C=C2

Origin of Product

United States

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